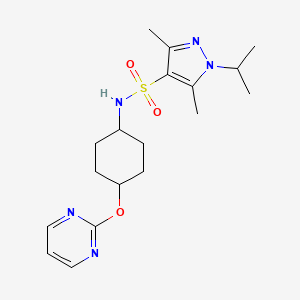
1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide is an organic compound with an intricate structure. It's a pyrazole derivative, linked to various functional groups that contribute to its distinct chemical properties.
准备方法
This compound can be synthesized through multi-step synthetic routes, often involving cycloaddition reactions and subsequent functional group modifications. These methods typically require precise reaction conditions like specific temperatures, pH levels, and catalysts to optimize yields. Industrial production scales up these processes using continuous flow reactors to maintain consistent product quality.
化学反应分析
The compound undergoes various types of chemical reactions, including:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : Reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: : Undergoes nucleophilic substitution reactions, especially on the sulfonamide and pyrazole rings.
Common reagents include halogenating agents and base catalysts. Major products typically involve modifications on the pyrazole or cyclohexyl rings.
科学研究应用
Chemistry: : Used as a reagent in organic synthesis for constructing complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for therapeutic applications, particularly in anti-inflammatory and antimicrobial fields.
Industry: : Utilized in the development of new materials due to its robust chemical properties.
作用机制
Its mechanism involves binding to specific molecular targets, such as enzymes or receptors, affecting their activity. The sulfonamide group is crucial for its binding affinity, while the pyrazole and cyclohexyl rings provide structural stability. Pathways typically include inhibition of enzyme activity, which modulates biochemical processes within cells.
相似化合物的比较
Similar compounds include:
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide
What sets 1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide apart is its unique combination of functional groups, offering a balance of reactivity and stability. This makes it more versatile in its applications compared to its simpler counterparts.
生物活性
1-Isopropyl-3,5-dimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole sulfonamides, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H27N5O3S with a molecular weight of 393.5 g/mol. Its structure includes a pyrazole ring substituted with isopropyl and dimethyl groups, along with a pyrimidine moiety linked via an ether bond.
Antiproliferative Effects
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated a series of pyrazole derivatives for their cytotoxic effects on U937 cells using the CellTiter-Glo assay. The results indicated that while some compounds showed promising activity, they did not exhibit cytotoxicity at certain concentrations, suggesting a selective mechanism of action .
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| MR-S1-13 | U937 | 12.5 | Active without cytotoxicity |
| MR-S1-5 | U937 | 25.0 | Moderate activity |
| MR-S1-17 | Liver Carcinoma | 5.35 | High potency |
The biological activity of pyrazole sulfonamides can be attributed to their ability to inhibit key enzymes involved in cellular processes. These compounds have been shown to inhibit protein glycation and possess antibacterial and antifungal properties . The interaction with target proteins often involves the formation of hydrogen bonds and hydrophobic interactions due to their structural features.
Study on Anticancer Activity
A notable study explored the synthesis and biological evaluation of novel pyrazole derivatives against carcinoma cell lines. Among these, one derivative exhibited an IC50 value of 5.35 µM against liver carcinoma cells, indicating strong anticancer potential compared to standard treatments like Cisplatin . This study highlights the importance of structural modifications in enhancing biological activity.
In Vivo Studies
In vivo studies using animal models have also been conducted to assess the therapeutic potential of pyrazole sulfonamides. For example, compounds were administered to nude rat models bearing human tumors, demonstrating significant tumor reduction without severe toxicity . This suggests that these compounds could be developed further for clinical applications.
属性
IUPAC Name |
3,5-dimethyl-1-propan-2-yl-N-(4-pyrimidin-2-yloxycyclohexyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-12(2)23-14(4)17(13(3)21-23)27(24,25)22-15-6-8-16(9-7-15)26-18-19-10-5-11-20-18/h5,10-12,15-16,22H,6-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYQAZPXYHDNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













